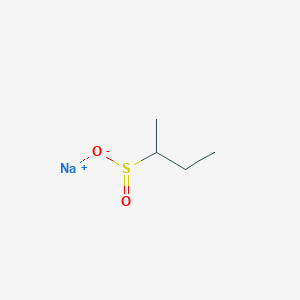
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid
Vue d'ensemble
Description
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid (2-FPOCA) is a type of carboxylic acid that has been studied for its numerous applications in the scientific field. It is a fluorinated phenyl oxazolecarboxylic acid with a molecular formula of C7H5FO2. 2-FPOCA has been studied for its ability to act as a catalyst, an inhibitor, and a reagent in various chemical reactions. It has also been used as a probe in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is not fully understood. However, it is known that 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid acts as a catalyst, an inhibitor, and a reagent in various chemical reactions. In catalysis, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is believed to activate the substrate and facilitate the oxidation of alcohols to aldehydes and ketones. In inhibition, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is believed to interact with the active site of the enzyme monoamine oxidase and inhibit its activity. In reagent applications, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid is believed to act as a nucleophile and react with various substrates to form new compounds.
Biochemical and Physiological Effects
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. It has also been found to have no mutagenic or carcinogenic effects. It has been studied for its ability to interact with various enzymes and receptors in the body, but its exact mechanism of action is still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and widely available reagent. It is also non-toxic and non-irritating, making it safe to handle. However, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has some limitations. It is a relatively unstable compound and is sensitive to light and heat. It is also reactive with many other compounds, making it difficult to store for long periods of time.
Orientations Futures
The future of 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid research is an exciting one. There are many potential applications for this compound, including its use as a catalyst, an inhibitor, and a reagent in various chemical reactions. It is also being studied for its ability to interact with various enzymes and receptors in the body. Additionally, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid could be used as a probe in biochemical and physiological research. Finally, further research could be done to increase the stability of the compound and to identify new applications for its use.
Méthodes De Synthèse
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 2-fluorophenol with oxalyl chloride in the presence of pyridine, which yields 2-chloro-4-oxazolecarboxylic acid. The second step involves the hydrolysis of the intermediate with aqueous sodium hydroxide, which yields 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used in various scientific research applications, such as catalysis, inhibition, and reagent in chemical reactions. It has also been used as a probe in biochemical and physiological research. In catalysis, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used to catalyze the oxidation of alcohols to aldehydes and ketones. In inhibition, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used to inhibit the enzyme monoamine oxidase. In reagent applications, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used as a reagent in the synthesis of various compounds. In biochemical and physiological research, 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid has been used to probe the effects of various compounds on the human body.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYIFMJBKVWSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261414 | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
CAS RN |
1065102-57-9 | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065102-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)


![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)




